molecular formula C8H5BrF3NO2 B1412203 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227496-83-4

2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid

Cat. No. B1412203
M. Wt: 284.03 g/mol
InChI Key: GUWQHMDBDDWUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound with the molecular formula C6H3BrF3N . It is a fluorinated building block used in various synthetic processes. The compound is characterized by its bromine substitution on the pyridine ring and the trifluoromethyl group attached to the carbon atom adjacent to the carboxylic acid functionality .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the palladium-catalyzed α-arylation of a Refomatsky reagent . In this process, the bromine atom is introduced at the 2-position of the pyridine ring, followed by trifluoromethylation to yield the desired product .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid consists of a pyridine ring with a bromine atom at the 2-position and a trifluoromethyl group at the adjacent carbon (4-position). The carboxylic acid group is attached to the 5-position of the pyridine ring .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and transformations involving the carboxylic acid functionality. Its reactivity is influenced by the bromine and trifluoromethyl substituents .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 44-48°C .
  • Molecular Weight : 225.99 g/mol .
  • Appearance : Solid crystalline material .

Safety And Hazards

  • Hazard Statements : The compound is classified as hazardous due to its acute oral toxicity (H300), eye irritation potential (H315), skin irritation potential (H319), and specific target organ toxicity (STOT SE 3) affecting the respiratory system .
  • Storage Class : Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials .
  • Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling .

Future Directions

Research on 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid continues to explore its applications in organic synthesis, drug discovery, and material science. Future studies may focus on optimizing its reactivity, developing new synthetic routes, and investigating its biological activity .

properties

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-6-1-4(2-7(14)15)5(3-13-6)8(10,11)12/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWQHMDBDDWUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 2
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 3
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 5
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 6
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.